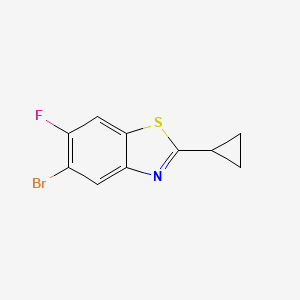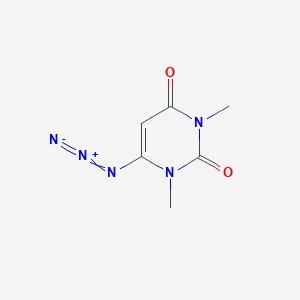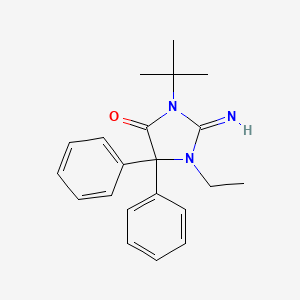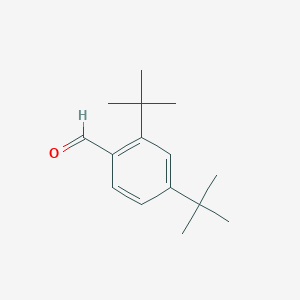
2,4-Di-tert-butylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butylbenzaldehyde is an organic compound with the molecular formula C15H22O. It is a derivative of benzaldehyde, where two tert-butyl groups are attached to the benzene ring at the 2 and 4 positions. This compound is known for its use in various chemical syntheses and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Di-tert-butylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Friedel-Crafts alkylation process, including precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-Di-tert-butylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2,4-Di-tert-butylbenzyl alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl groups influence the reactivity and orientation of the substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: 2,4-Di-tert-butylbenzoic acid.
Reduction: 2,4-Di-tert-butylbenzyl alcohol.
Substitution: Depending on the electrophile, products can include halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
2,4-Di-tert-butylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2,4-Di-tert-butylbenzaldehyde exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with cellular components such as enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary, but studies have shown that it can disrupt cell membranes and interfere with metabolic pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
4-tert-Butylbenzaldehyde: Similar in structure but with only one tert-butyl group at the 4 position.
2,6-Di-tert-butylbenzaldehyde: Another derivative with tert-butyl groups at the 2 and 6 positions.
2,4-Di-tert-butylphenol: A related compound where the aldehyde group is replaced with a hydroxyl group.
Uniqueness: 2,4-Di-tert-butylbenzaldehyde is unique due to the specific positioning of the tert-butyl groups, which influence its reactivity and stability. This makes it particularly useful in certain synthetic applications where steric hindrance and electronic effects play a crucial role.
Properties
Molecular Formula |
C15H22O |
|---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2,4-ditert-butylbenzaldehyde |
InChI |
InChI=1S/C15H22O/c1-14(2,3)12-8-7-11(10-16)13(9-12)15(4,5)6/h7-10H,1-6H3 |
InChI Key |
GXQFPCHENGNAQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
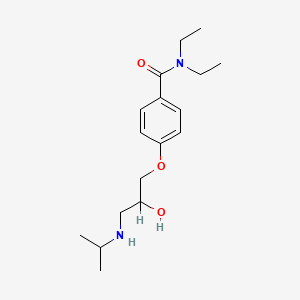
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
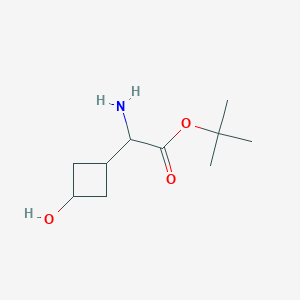
![1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
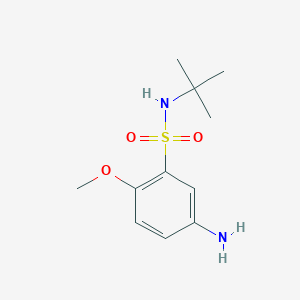
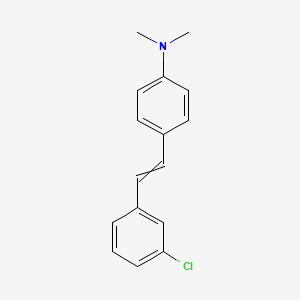
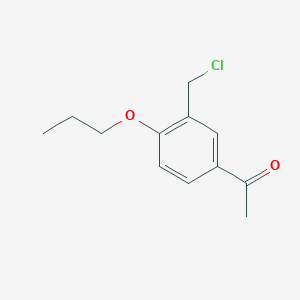
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
![Benzyl 4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13936322.png)
